molecular formula C21H13BrCl2N2O2 B5131257 2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide

2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide

Cat. No.: B5131257
M. Wt: 476.1 g/mol
InChI Key: NEIVPKDVQWQXQZ-UHFFFAOYSA-N
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Description

2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is a complex organic compound that features a benzamide core substituted with bromine, dichlorobenzoxazole, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Amidation: The final step involves the formation of the amide bond by reacting the brominated benzoxazole derivative with 2-methylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of its functional groups.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts with boronic acids or esters under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield various substituted benzamides, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzoxazole core can engage in hydrogen bonding and π-π stacking interactions, while the bromine atom can participate in halogen bonding, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]benzamide
  • 2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-ethylphenyl]benzamide
  • 2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-isopropylphenyl]benzamide

Uniqueness

The uniqueness of 2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both bromine and dichlorobenzoxazole groups provides a distinctive combination of electronic and steric properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrCl2N2O2/c1-11-6-7-12(21-26-18-10-13(23)9-16(24)19(18)28-21)8-17(11)25-20(27)14-4-2-3-5-15(14)22/h2-10H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIVPKDVQWQXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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